molecular formula C24H18BrN3O6 B10899812 N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B10899812
M. Wt: 524.3 g/mol
InChI Key: ISDGWCIFRUZJNG-UHFFFAOYSA-N
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Description

N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

    Coupling with Benzodioxole Derivatives: The final step involves coupling the brominated quinazolinone with benzodioxole derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N5-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one.

    Benzodioxole Derivatives: Compounds like 1,3-benzodioxole-5-carboxylic acid and 1,3-benzodioxole-5-methanol.

Uniqueness

N~5~-[6-BROMO-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of a quinazolinone core with a benzodioxole moiety, which may confer distinct biological activities not observed in other similar compounds.

Properties

Molecular Formula

C24H18BrN3O6

Molecular Weight

524.3 g/mol

IUPAC Name

N-[6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H18BrN3O6/c25-15-3-4-17-16(11-15)24(30)28(27-23(29)14-2-6-19-21(10-14)34-12-33-19)22(26-17)13-1-5-18-20(9-13)32-8-7-31-18/h1-6,9-11,22,26H,7-8,12H2,(H,27,29)

InChI Key

ISDGWCIFRUZJNG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3NC4=C(C=C(C=C4)Br)C(=O)N3NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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